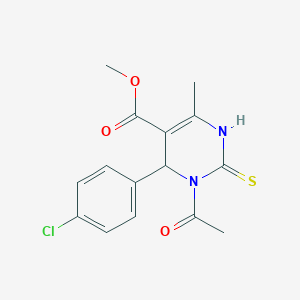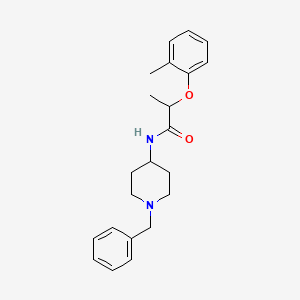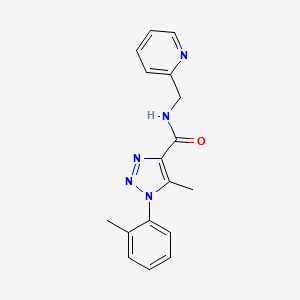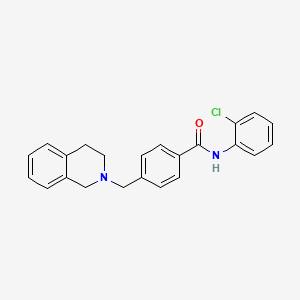
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Descripción general
Descripción
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as NBDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBDP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe for biological and biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the formation of a covalent bond between the probe and the target molecule. The reaction between 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione and thiols, for example, involves the nucleophilic attack of the thiol group on the electrophilic carbon atom of the probe, resulting in the formation of a thioether bond.
Biochemical and Physiological Effects
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, excessive use of 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione can lead to the formation of non-specific adducts, which can interfere with the accuracy of the results obtained.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione as a fluorescent probe include its high sensitivity, selectivity, and ease of use. It can be used in a wide range of biological and biochemical assays and can detect low concentrations of target molecules. However, the limitations of using 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione include its limited stability, which can lead to the formation of non-specific adducts and interfere with the accuracy of the results obtained.
Direcciones Futuras
There are several future directions for the use of 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease. 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione can also be used to study the mechanisms of enzyme catalysis and protein-ligand interactions. Additionally, 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be modified to improve its stability and selectivity, leading to the development of more accurate and specific probes for various biological and biochemical applications.
Conclusion
In conclusion, 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, or 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, is a versatile fluorescent probe that has significant potential for use in various scientific research applications. Its high sensitivity, selectivity, and ease of use make it a valuable tool for the detection of target molecules in biological and biochemical assays. However, its limited stability and potential for non-specific adduct formation must be taken into consideration when using it in experiments. With further research and development, 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has the potential to revolutionize the field of biological and biochemical research.
Aplicaciones Científicas De Investigación
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively used as a fluorescent probe in various biological and biochemical studies. It is commonly used to detect the presence of thiols and other nucleophiles in biological samples. 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been used to study the binding of proteins and enzymes to specific ligands and substrates.
Propiedades
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-14(10-11-6-8-13(9-7-11)19(22)23)16(21)18(17-15)12-4-2-1-3-5-12/h1-10H,(H,17,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIEWYCPNCSNZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzylidene)-1-phenyl-3,5-dioxopyrazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)

![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)



